4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione
Overview
Description
4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione is an organosulfur compound characterized by the presence of a chlorosulfonyl group attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione typically involves the reaction of 3-methylthiolane-1,1-dione with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorosulfonyl group. The process involves:
Reactants: 3-methylthiolane-1,1-dione and chlorosulfonic acid.
Reaction Conditions: The reaction is usually performed at low temperatures to prevent decomposition and side reactions. The mixture is stirred and monitored until the desired product is formed.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamides or sulfonates.
Reduction Reactions: The compound can be reduced to form thiolane derivatives with different functional groups.
Oxidation Reactions: Oxidation of the thiolane ring can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thiols: Formed by reduction reactions.
Scientific Research Applications
4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form bioactive sulfonamide derivatives.
Material Science: Utilized in the preparation of polymers and advanced materials with unique properties.
Industrial Chemistry: Employed in the production of specialty chemicals and reagents.
Mechanism of Action
The mechanism of action of 4-(Chlorosulfonyl)-3-methylthiolane-1,1-dione
Properties
IUPAC Name |
4-methyl-1,1-dioxothiolane-3-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S2/c1-4-2-11(7,8)3-5(4)12(6,9)10/h4-5H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKVXKCTFHLODH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC1S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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